1-(2-{[(4-bromophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-phenoxyethan-1-one
Description
Properties
IUPAC Name |
1-[2-[(4-bromophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-phenoxyethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrN2O2S/c19-15-8-6-14(7-9-15)13-24-18-20-10-11-21(18)17(22)12-23-16-4-2-1-3-5-16/h1-9H,10-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYOSYPMSHNOGAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CC=C(C=C2)Br)C(=O)COC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-{[(4-bromophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-phenoxyethan-1-one typically involves multiple steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through a multicomponent reaction involving α-azido chalcones, aryl aldehydes, and anilines in the presence of erbium triflate as a catalyst.
Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via a nucleophilic substitution reaction where a bromophenylmethyl halide reacts with a thiol compound under basic conditions.
Coupling with Phenoxyethanone: The final step involves coupling the imidazole derivative with phenoxyethanone through a condensation reaction, typically using a base such as potassium carbonate in an aprotic solvent.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems would also be integral to the industrial process.
Chemical Reactions Analysis
Types of Reactions: 1-(2-{[(4-bromophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-phenoxyethan-1-one can undergo various types of chemical reactions:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, bases like sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Substituted aromatic compounds.
Scientific Research Applications
1-(2-{[(4-bromophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-phenoxyethan-1-one has several scientific research applications:
Medicinal Chemistry: It serves as a potential lead compound for the development of new drugs due to its unique structural features and potential biological activities.
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules, particularly those containing imidazole and phenoxyethanone moieties.
Biological Studies: The compound can be used in studies investigating the biological activities of imidazole derivatives, including their antimicrobial, anti-inflammatory, and anticancer properties.
Mechanism of Action
The mechanism of action of 1-(2-{[(4-bromophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-phenoxyethan-1-one is not fully understood, but it is believed to involve interactions with various molecular targets and pathways:
Molecular Targets: The imidazole ring can interact with enzymes and receptors, potentially inhibiting their activity or modulating their function.
Pathways Involved: The compound may affect signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound shares structural motifs with several derivatives documented in the evidence:
Key Observations:
Halogenated Aryl Groups : The 4-bromophenyl group in the target compound and ’s analog imparts steric hindrance and electron-withdrawing effects, which may influence binding affinity in biological systems or packing efficiency in crystal structures .
Sulfanyl vs. Sulfonyl Linkers: ’s compound features a dichlorophenylmethylsulfanyl group but includes a benzenesulfonyl substituent, which increases polarity compared to the target compound’s phenoxyethanone group .
Crystallographic and Geometric Comparisons
- Dihedral Angles: In ’s 2-(4-bromophenyl)-1-pentyl-4,5-diphenyl-1H-imidazole, the 4-bromophenyl ring forms a dihedral angle of 42.0° with the imidazole plane, suggesting moderate conjugation disruption. Similar steric interactions may occur in the target compound due to the bulkier phenoxyethanone group .
- Intermolecular Interactions: ’s compound lacks significant intermolecular interactions in its crystal structure, a trend that might extend to the target compound if steric hindrance from the phenoxyethanone group dominates .
Research Findings and Implications
Electronic Effects : Bromine’s electron-withdrawing nature in the 4-bromophenyl group (target compound and ) may enhance electrophilic reactivity at the imidazole nitrogen, a property exploitable in drug design .
Solubility and Bioavailability: The phenoxyethanone group in the target compound likely improves solubility compared to ’s benzenesulfonyl derivative, which is more polar but prone to crystallinity .
Structural Flexibility : Partial saturation of the imidazole ring (4,5-dihydro) in the target compound may reduce planarity, affecting π-π stacking interactions compared to fully aromatic analogs in and .
Biological Activity
The compound 1-(2-{[(4-bromophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-phenoxyethan-1-one is a complex organic molecule notable for its potential biological activities. It features a unique structure that includes a bromophenyl group, an imidazole ring, and a phenoxyethanone moiety. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound can be structurally represented as follows:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C18H18BrN2O2S |
| Molecular Weight | 396.31 g/mol |
| CAS Number | 851800-80-1 |
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, particularly focusing on its antimicrobial , anticancer , and anti-inflammatory properties.
Antimicrobial Activity
Research has indicated that imidazole derivatives exhibit significant antimicrobial properties. For instance, similar compounds have shown effectiveness against a range of bacterial strains. The presence of the sulfanyl group in this compound may enhance its reactivity and contribute to its antimicrobial efficacy.
Anticancer Properties
Studies on related imidazole derivatives suggest potential anticancer activity. For example, compounds with similar structural motifs have been reported to inhibit cell proliferation in various cancer cell lines. The mechanism often involves the modulation of key signaling pathways associated with cell growth and apoptosis.
Anti-inflammatory Effects
Imidazole derivatives are also known for their anti-inflammatory effects. The compound's ability to inhibit pro-inflammatory cytokines could make it a candidate for treating inflammatory diseases.
The exact mechanism of action for this compound is not fully elucidated; however, it is believed to interact with specific molecular targets:
- Enzyme Inhibition: The compound may inhibit enzymes involved in inflammatory pathways or microbial metabolism.
- Receptor Binding: It may bind to certain receptors, modulating their activity and influencing cellular responses.
Case Studies
Several studies have explored the biological activities of structurally related compounds:
- Antimicrobial Evaluation:
-
Cytotoxicity Assays:
- Research involving imidazole derivatives showed promising results in cytotoxicity assays against various cancer cell lines, with some compounds achieving IC50 values below 10 µM .
- Inflammation Models:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
